4-bromo-N-methyl-N-propan-2-ylaniline;hydrochloride
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Overview
Description
4-Bromo-N-methyl-N-propan-2-ylaniline;hydrochloride is a chemical compound with the molecular formula C10H14BrN·HCl It is a derivative of aniline, where the aniline nitrogen is substituted with a bromine atom at the para position, a methyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-methyl-N-propan-2-ylaniline;hydrochloride typically involves the following steps:
N-Alkylation: The starting material, 4-bromoaniline, undergoes N-alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to form N-isopropyl-4-bromoaniline.
N-Methylation: The N-isopropyl-4-bromoaniline is then subjected to N-methylation using methyl iodide and a base like sodium hydride to yield 4-bromo-N-methyl-N-propan-2-ylaniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methyl-N-propan-2-ylaniline;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Heck or Suzuki coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 4-methoxy-N-methyl-N-propan-2-ylaniline.
Oxidation: Products may include N-oxides or quinones.
Reduction: Products may include amines or alcohols.
Scientific Research Applications
4-Bromo-N-methyl-N-propan-2-ylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-methyl-N-propan-2-ylaniline;hydrochloride involves its interaction with specific molecular targets. The bromine atom and the substituted aniline structure allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler derivative with only a bromine atom and aniline structure.
N-Methyl-N-propan-2-ylaniline: Lacks the bromine atom but has similar alkyl substitutions.
4-Bromo-N,N-dimethylaniline: Contains two methyl groups instead of one methyl and one isopropyl group.
Uniqueness
4-Bromo-N-methyl-N-propan-2-ylaniline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and isopropyl groups makes it a versatile intermediate for various synthetic applications and potential biological activities.
Properties
CAS No. |
61685-02-7 |
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Molecular Formula |
C10H15BrClN |
Molecular Weight |
264.59 g/mol |
IUPAC Name |
4-bromo-N-methyl-N-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8(2)12(3)10-6-4-9(11)5-7-10;/h4-8H,1-3H3;1H |
InChI Key |
NSLHRHWCTHRQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC=C(C=C1)Br.Cl |
Origin of Product |
United States |
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